Methyl (S)-3-(4-Bromophenyl)-3-(Boc-amino)propanoate
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Description
Methyl (S)-3-(4-Bromophenyl)-3-(Boc-amino)propanoate is a useful research compound. Its molecular formula is C15H20BrNO4 and its molecular weight is 358.23 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (S)-3-(4-bromophenyl)-3-(Boc-amino)propanoate, known by its CAS number 266306-18-7, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Molecular Structure
- Chemical Formula : C₁₅H₂₀BrNO₄
- Molecular Weight : 358.23 g/mol
- Boiling Point : Not specified
- Log P (octanol-water partition coefficient) : 2.95, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
Physicochemical Characteristics
- High GI Absorption : Suggests good oral bioavailability.
- Blood-Brain Barrier (BBB) Penetration : Classified as a BBB permeant, which is crucial for central nervous system (CNS) applications .
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been noted to inhibit specific cytochrome P450 enzymes (CYP2C19), potentially affecting drug metabolism .
- CNS Activity : The compound's ability to penetrate the BBB indicates potential applications in treating neurological disorders .
Antimicrobial Activity
Research indicates that derivatives of this compound have shown promising antimicrobial properties. For instance, modifications have led to enhanced activity against various bacterial strains, suggesting a potential role in antibiotic development.
Anticancer Properties
Preliminary studies have explored the anticancer effects of similar compounds. In vitro assays demonstrated that related bromophenyl derivatives exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF7 (luminal A breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
-
CNS Penetration and Efficacy :
A study highlighted the synthesis of CNS-penetrant inhibitors based on similar scaffolds, demonstrating that modifications can enhance both potency and metabolic stability while retaining BBB permeability. These findings suggest that this compound may serve as a lead compound for developing CNS-active drugs . -
Anticancer Activity :
In a comparative study of various bromophenyl compounds, one derivative exhibited an IC50 value of 34 nM against tumor cells, indicating strong anticancer potential. This study underscores the importance of structural modifications in enhancing biological efficacy .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₀BrNO₄ |
Molecular Weight | 358.23 g/mol |
Log P | 2.95 |
GI Absorption | High |
BBB Penetration | Yes |
CYP Inhibition | CYP2C19 (Yes), Others (No) |
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKABPHRXUGGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152031 |
Source
|
Record name | Methyl 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101152031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952729-66-7 |
Source
|
Record name | Methyl 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952729-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101152031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.